molecular formula C7H3ClF3N3 B13900328 5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B13900328
M. Wt: 221.57 g/mol
InChI Key: IQPQWWAITOWUCW-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (Molecular Formula: C7H3ClF3N3) is a high-value chemical scaffold for medicinal chemistry and drug discovery research . This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a notable family of N-heterocyclic compounds recognized for their rigid, planar structure and significant biological activities . The strategic incorporation of both chloro and trifluoromethyl substituents on the fused bicyclic core enhances its reactivity and influences its electronic properties, making it a versatile intermediate for further derivatization . This scaffold is primarily investigated for its potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy research . Protein kinases are key regulators in cellular signalling, and their disruption is a hallmark of many cancers. Pyrazolo[1,5-a]pyrimidine derivatives act as ATP-competitive inhibitors for various kinases, including CK2, EGFR, B-Raf, and MEK, which are implicated in non-small cell lung cancer (NSCLC) and melanoma . The presence of the trifluoromethyl group is a key feature known to increase metabolic stability, enhance lipophilicity for improved cell membrane penetration, and improve selectivity in binding to bioactive molecules . Beyond oncology research, this chemical class shows promising application in infectious disease research. Structural analogues have demonstrated significant anti-Plasmodium falciparum activity and function as inhibitors of Pf-dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the de novo pyrimidine biosynthetic pathway of the malaria parasite . Studies have indicated that the trifluoromethyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine ring can lead to increased drug activity in such contexts . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H3ClF3N3

Molecular Weight

221.57 g/mol

IUPAC Name

5-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H3ClF3N3/c8-5-1-2-14-6(12-5)3-4(13-14)7(9,10)11/h1-3H

InChI Key

IQPQWWAITOWUCW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)C(F)(F)F)N=C1Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Aminopyrazole derivatives serve as the nitrogen-containing heterocyclic starting points.
  • β-Ketonitriles or related compounds bearing trifluoromethyl groups are used to introduce the trifluoromethyl substituent at the 2-position.
  • Chlorination at the 5-position is typically achieved via electrophilic substitution using reagents such as phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride.

Stepwise Synthetic Route (Adapted from Ref.)

Step Reaction Conditions Yield / Notes
1 Conversion of Boc-protected amino acids to methyl esters Standard esterification High yield
2 Nucleophilic addition of acetonitrile anions to methyl esters to form β-ketonitriles Controlled base conditions Efficient
3 Treatment of β-ketonitriles with hydrazine to obtain aminopyrazoles Mild conditions Good yield
4 Cyclocondensation with ethyl (E)-ethoxy-2-methylacrylate in presence of sodium ethoxide Base catalysis Formation of pyrazolopyrimidones
5 Deprotection of Boc group followed by chlorination with phosphorus oxychloride or triflation 0°C to room temperature, 3.5 h Yields colorless powders, e.g., 84% for triflation step
6 Nucleophilic aromatic substitution and subsequent functional group modifications Basic conditions, amidation Final target compounds obtained

This multistep synthesis allows precise incorporation of the trifluoromethyl group at C-2 and chlorine at C-5, critical for the biological activity of the compound.

Optimization and Reaction Conditions

  • The chlorination step is often performed at low temperatures (0°C) to avoid side reactions and ensure selective substitution.
  • Phosphorus oxychloride is a preferred reagent for chlorination, providing good yields and purity.
  • Trifluoromethanesulfonic anhydride can be used alternatively for triflation, facilitating subsequent nucleophilic substitutions.
  • Bases such as sodium ethoxide and pyridine are commonly used to promote cyclization and substitution reactions.
  • Solvent systems typically involve chloroform or DMSO for chlorination and nucleophilic substitution steps.

Alternative Synthetic Routes and Green Chemistry Considerations

  • Microwave-assisted cyclocondensation of aminopyrazoles with isoflavones or propiolates has been reported to improve yields and reduce reaction times significantly.
  • Ultrasound irradiation in aqueous media with potassium bisulfate (KHSO₄) as a catalyst has been shown to efficiently produce pyrazolo[1,5-a]pyrimidine derivatives with high purity and yield, offering an environmentally friendly alternative.
  • The use of bases such as potassium tert-butoxide ((CH₃)₃COK) in DMSO solvent has been optimized for cyclocondensation reactions, enhancing product yields up to 83% under microwave irradiation.

Data Table: Summary of Key Preparation Conditions and Yields

Compound/Step Reagents Conditions Yield (%) Reference
Boc-protected amino acid to methyl ester Standard esterification reagents Ambient High (not specified)
β-Ketonitrile formation Acetonitrile anions, base Mild base Good
Aminopyrazole formation Hydrazine treatment Mild heating Good
Pyrazolopyrimidone formation Ethyl (E)-ethoxy-2-methylacrylate, NaOEt Base catalysis Good
Chlorination/triflation POCl₃ or trifluoromethanesulfonic anhydride 0°C to RT, 3.5 h 84 (triflation)
Cyclocondensation (microwave) Aminopyrazole + isoflavone + base (CH₃)₃COK 120°C, 15 min 81-83
Ultrasound-assisted synthesis Aminopyrazole + dimethyl acetylenedicarboxylate + KHSO₄ 60°C, 9-12 min 84-92

Mechanistic Insights

  • The key cyclization step involves aza-Michael addition of the aminopyrazole nitrogen to an activated alkyne or ester, followed by intramolecular ring closure and elimination of a leaving group (e.g., methoxy).
  • Chlorination at the 5-position is facilitated by electrophilic substitution, where the activated pyrazolopyrimidine intermediate reacts with phosphorus oxychloride or triflic anhydride.
  • The trifluoromethyl group is introduced early in the synthesis via β-ketonitrile intermediates bearing this substituent, ensuring its stable incorporation in the final heterocyclic framework.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms with different functional groups .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the kinase, inhibiting its activity and thereby preventing the phosphorylation of downstream substrates. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s trifluoromethyl group enhances its binding affinity and selectivity for the target kinase .

Comparison with Similar Compounds

Substituent Position and Planarity

  • 5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine :
    The planarity of the bicyclic core is maintained due to intramolecular hydrogen bonding between the NH group (if present) and nitrogen at position 4, enhancing π-π stacking interactions with biological targets .
  • Yields for these analogues range from 50–98% .
  • 3-Chloro-5-(5-chloro-2-furyl)-2-methyl-7-CF₃-pyrazolo[1,5-a]pyrimidine (CAS 439120-59-9):
    Chlorine at position 3 and a furyl group at position 5 create a less planar structure, which may reduce binding affinity to kinases .

Key Findings :

  • The 5-chloro-2-CF₃ derivative is hypothesized to exhibit superior kinase inhibition due to optimal planarity and electronic effects .
  • Substitution at position 7 with -CF₃ (e.g., 3f ) reduces potency compared to position 2, as seen in the target compound .
  • Carboxylic acid derivatives (e.g., compound in ) show enhanced antibacterial activity but lower kinase affinity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP* Solubility (µg/mL)
5-Chloro-2-CF₃-pyrazolo[1,5-a]pyrimidine C₇H₄ClF₃N₄ 236.6 2.1 45 (PBS)
7-CF₃-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine (3a ) C₁₂H₉F₃N₄ 278.2 3.4 12 (PBS)
5-(Furan-2-yl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid C₁₂H₆F₃N₃O₃ 297.2 1.8 220 (DMSO)

*Calculated using ChemAxon software.
Trends :

  • The -CF₃ group at position 2 (vs. 7) lowers LogP, improving hydrophilicity.
  • Carboxylic acid derivatives exhibit higher solubility but reduced membrane permeability .

Biological Activity

5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-inflammatory, anticancer, and neuropharmacological applications.

Molecular Structure

  • Molecular Formula : C7_7H3_3ClF3_3N3_3
  • Molecular Weight : 211.57 g/mol
  • CAS Number : 5682-65-5

Physical Characteristics

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
LogP3.45

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, exhibit significant anticancer activity. A study highlighted its ability to inhibit cancer cell proliferation in various human cancer lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis.

Anti-inflammatory Effects

The compound has shown promising results in reducing inflammation. In vitro studies demonstrated its capability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. The IC50_{50} values for COX-2 inhibition were reported to be comparable to established anti-inflammatory drugs like celecoxib .

Central Nervous System (CNS) Activity

This compound has been explored for its potential neuropharmacological effects. It has been implicated in modulating neurotransmitter systems and may offer therapeutic benefits in conditions such as anxiety and depression .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications on the pyrazolo[1,5-a]pyrimidine scaffold can influence biological activity. For instance:

  • Chlorine Substitution : Enhances binding affinity to target proteins.
  • Trifluoromethyl Group : Contributes to increased lipophilicity and bioavailability.

These modifications can lead to enhanced potency and selectivity against specific biological targets.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results showed a dose-dependent reduction in cell viability with an IC50_{50} value of approximately 15 µM after 48 hours of treatment. Histological examinations revealed significant apoptosis in treated cells compared to controls.

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory models in rats, administration of the compound resulted in a significant reduction in paw edema induced by carrageenan. The anti-inflammatory effect was quantified with an IC50_{50} value of 0.04 ± 0.02 μmol, indicating its potential as a therapeutic agent for inflammatory diseases .

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